molecular formula C21H28N2O4S B2826442 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide CAS No. 1448079-19-3

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

Cat. No. B2826442
CAS RN: 1448079-19-3
M. Wt: 404.53
InChI Key: DWOVYYNWPMDRHE-UHFFFAOYSA-N
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Description

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Physicochemical Properties and Toxicity Assessment

The study of protic ionic liquids (PILs), including variants containing the 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl moiety, focuses on their physicochemical properties, such as density, viscosity, and thermal degradation. The impact of alkyl and aromatic substitutions on the imidazolium cation is explored, alongside the Brönsted acidity of these compounds. Moreover, the ecotoxicity of these ionic liquids is evaluated using human pathogenic bacteria, offering insights into their environmental impact and potential applications in green chemistry (Sardar et al., 2018).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of compounds structurally related to 1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide have been extensively studied. For example, the synthesis and dehydration reactions of endo-2-(3-R-Isoxazol-5-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-exo-2-ols demonstrate the potential for creating diverse molecular structures, leading to a deeper understanding of the molecule's reactivity and possible applications in organic synthesis (Bondar' et al., 2001).

Novel Mechanisms and Molecular Interactions

Research on N-Pyridyl-2-iso-propylaniline derivatives has revealed intriguing mechanisms of action, such as the selective protonation and significant deceleration of rotation rates around molecular bonds. This highlights the molecule's unique interactions and could inform the design of new chemical entities with tailored properties (Furukawa et al., 2020).

Advanced Synthesis Techniques

The development of 1,1-dilithio derivatives and their subsequent reactions offer insights into advanced synthesis techniques for creating complex organometallic compounds. Such research can contribute to the development of new materials and catalysts (Bongini et al., 1976).

properties

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S/c1-14-11-16(6-7-17(14)23-10-4-5-19(23)25)22-28(26,27)13-21-9-8-15(12-18(21)24)20(21,2)3/h6-7,11,15,22H,4-5,8-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOVYYNWPMDRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NS(=O)(=O)CC23CCC(C2(C)C)CC3=O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

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